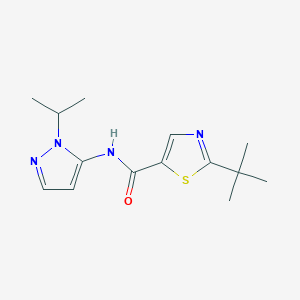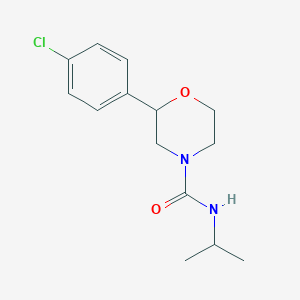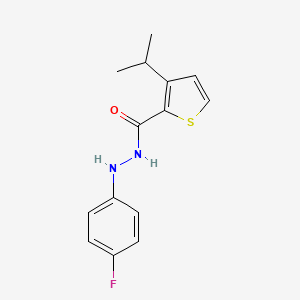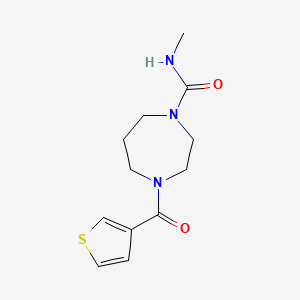
N-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)cyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)cyclohexane-1-carboxamide, commonly known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPCC is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C13H14F3N3O.
Scientific Research Applications
MPCC has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MPCC has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. MPCC has also been studied for its potential use as a diagnostic tool for cancer due to its ability to selectively bind to cancer cells. In agriculture, MPCC has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In material science, MPCC has been studied for its potential use as a building block for the synthesis of new materials such as polymers and dendrimers.
Mechanism of Action
The mechanism of action of MPCC is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the inflammatory response. MPCC has also been shown to selectively bind to cancer cells, possibly through the interaction with specific receptors on the cell surface.
Biochemical and Physiological Effects:
MPCC has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. MPCC has also been shown to selectively bind to cancer cells, making it a potential diagnostic tool for cancer. In addition, MPCC has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides.
Advantages and Limitations for Lab Experiments
One of the advantages of MPCC is its potential use as a building block for the synthesis of new materials such as polymers and dendrimers. MPCC also has potential applications in medicine, agriculture, and material science. However, one of the limitations of MPCC is its low yield in the synthesis method, which may limit its use in large-scale applications.
Future Directions
There are several future directions for the research and development of MPCC. One direction is the optimization of the synthesis method to increase the yield and reduce the cost of production. Another direction is the development of new materials using MPCC as a building block, such as biodegradable polymers and dendrimers. In medicine, further studies are needed to determine the efficacy and safety of MPCC as a potential treatment for inflammatory diseases and cancer. In agriculture, further studies are needed to determine the herbicidal properties of MPCC and its potential use as a new herbicide. Overall, MPCC has potential applications in various fields and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of MPCC involves the reaction of 1-methylpyrazole-4-carboxylic acid with trifluoromethylcyclohexanone in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine such as methylamine to form MPCC. The yield of this synthesis method is approximately 60%.
properties
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-18-7-8(6-16-18)17-11(19)9-4-2-3-5-10(9)12(13,14)15/h6-7,9-10H,2-5H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIRVBGQEDRVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2CCCCC2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)pyridin-3-yl]-2-methoxypropanamide](/img/structure/B7530689.png)


![Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]carbamoyl]thiophene-2-carboxylate](/img/structure/B7530719.png)


![1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea](/img/structure/B7530726.png)
![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B7530728.png)

![3-methyl-N~5~-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B7530761.png)
![1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7530774.png)


![5-chloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7530784.png)